
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol, also known as CBDM, is a chiral compound that has gained attention in the scientific community due to its potential therapeutic properties. CBDM is a cyclobutane-containing analog of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. CBDM has been synthesized and studied for its potential use in treating various medical conditions.
Mecanismo De Acción
The exact mechanism of action of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is not fully understood. However, it is believed to interact with the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol may also interact with other receptors in the body, such as the GABA receptor, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects. In addition to its anticonvulsant and anxiolytic properties, (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been found to have anti-inflammatory effects in animal models of inflammation. (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is its chiral nature, which may allow for the development of more specific and targeted drugs. However, one limitation of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is its low solubility in water, which may make it difficult to administer in certain forms.
Direcciones Futuras
There are several potential future directions for research on (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol. One area of interest is the development of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol-based drugs for the treatment of epilepsy, anxiety, and other medical conditions. Another area of interest is the study of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol's potential anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol and its potential interactions with other receptors in the body.
Métodos De Síntesis
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the cyclization of an alkyne with a diazo compound, followed by reduction and functionalization steps. The final product is a white crystalline solid with a melting point of 96-98°C.
Aplicaciones Científicas De Investigación
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been studied for its potential use in treating various medical conditions, including epilepsy, anxiety, and inflammation. In a study published in the Journal of Medicinal Chemistry, (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol was found to have anticonvulsant properties in animal models of epilepsy. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol had anxiolytic effects in mice.
Propiedades
IUPAC Name |
(2R)-3,3-di(cyclobutyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-13H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWWOARDKPOSU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CCC1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C1CCC1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

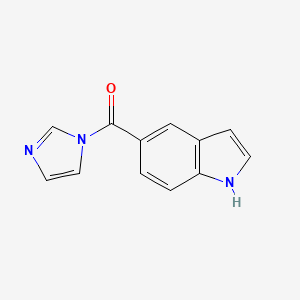
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)
![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2413112.png)
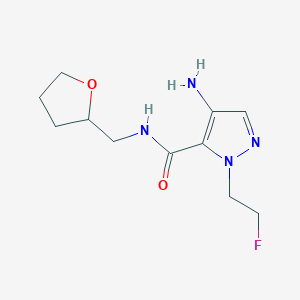
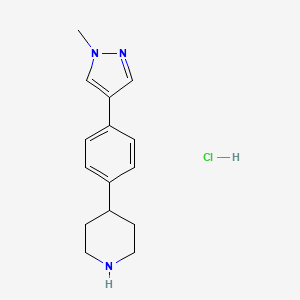

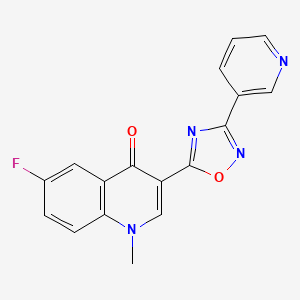
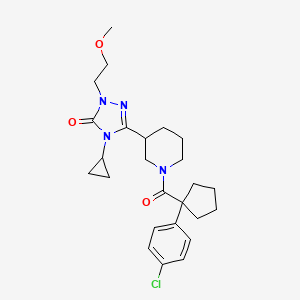
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2413124.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2413125.png)
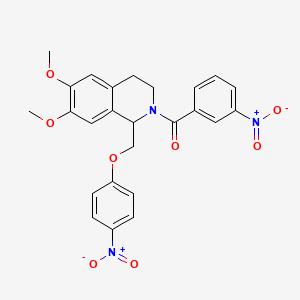
![5-benzyl-3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2413129.png)